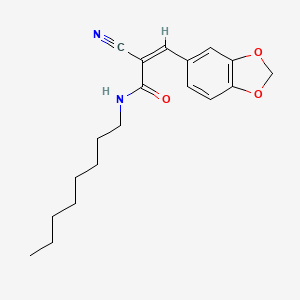

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide, also known as BDDAP, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. BDDAP belongs to the class of propenamides and has a molecular weight of 365.48 g/mol.

Wissenschaftliche Forschungsanwendungen

Catalytic Activity and Asymmetric Synthesis

One significant area of application for compounds similar to "(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide" involves their use in catalytic processes, particularly in asymmetric synthesis. For instance, research on rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups has demonstrated their effectiveness in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, such as dehydroamino acid derivatives and enamides. These ligands have shown excellent enantioselectivities and high catalytic activities, making them valuable for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Synthesis of Ordered Polyamides

Another research application is in the synthesis of ordered polyamides through direct polycondensation. Studies have successfully prepared ordered (-aadcbbcd-) polyamides by polycondensation of symmetric monomers with nonsymmetric monomers, utilizing activating agents. This process yields ordered polyamide with inherent viscosities indicating high molecular order and potential applications in material science (Ueda & Sugiyama, 1994).

Development of Unsaturated Polyamides

Research has also explored the synthesis of polyamides based on bio-based unsaturated monomers like Z-octadec-9-enedioic acid. These studies have led to the creation of semi-crystalline polymers with high molar mass and flexibility at room temperature, highlighting their potential in creating new materials with desired thermal and mechanical properties (Pardal et al., 2008).

Highly Enantioselective Hydrogenation of Exocyclic Enamides

Research on the highly enantioselective hydrogenation of exocyclic enamides has demonstrated the potential for creating compounds with specific optical activity. Using Rh/(R,R)-Me-Duphos complexes as the catalytic system, researchers achieved up to 98.6% ee, providing a method for the synthesis of compounds with significant potential in pharmaceutical applications (Zhou et al., 2005).

Eigenschaften

IUPAC Name |

(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-2-3-4-5-6-7-10-21-19(22)16(13-20)11-15-8-9-17-18(12-15)24-14-23-17/h8-9,11-12H,2-7,10,14H2,1H3,(H,21,22)/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUWDOUSLKYVAZ-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCNC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B2994110.png)

![5-[[Ethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine](/img/structure/B2994113.png)

![7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2994116.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2994123.png)

![N-(3-acetamidophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2994128.png)

![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2994129.png)